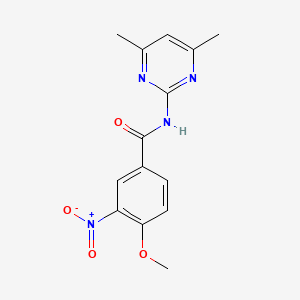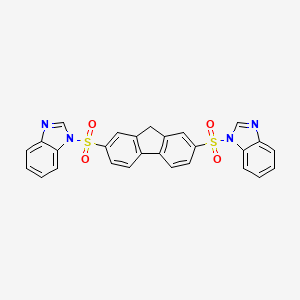
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, also known as NDQ, is a synthetic compound that has shown promising results in various scientific research studies. NDQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mechanism of Action
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its anticancer and antimicrobial effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to have low toxicity and high selectivity towards cancer cells. However, N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on humans are not yet known.
Future Directions
There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research. One potential future direction is to study the combination of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine with other anticancer drugs to enhance its anticancer effects. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine in humans to determine its safety and efficacy. Additionally, future studies could investigate the potential of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine is a synthetic compound that has shown promising results in various scientific research studies. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its effects by inhibiting the activity of various enzymes and signaling pathways. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments, but its long-term effects on humans are not yet known. There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research, including studying its combination with other anticancer drugs and investigating its potential as a therapeutic agent for other diseases.
Synthesis Methods
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can be synthesized using various methods, including the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxylic acid, followed by nitration with nitric acid and sulfuric acid. Another method involves the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxaldehyde, followed by nitration with nitric acid and acetic anhydride.
Scientific Research Applications
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been extensively studied for its scientific research applications. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and liver cancer cells. It has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15(21(22)23)17-14(10-12(2)19-18(11)17)20-13-6-4-5-7-16(13)24-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYWQRPIFPDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-4-(2-methoxyanilino)-2,8-dimethylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)

